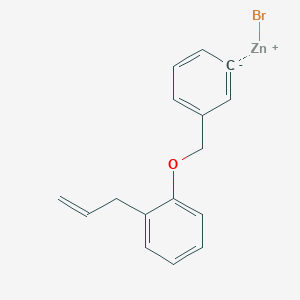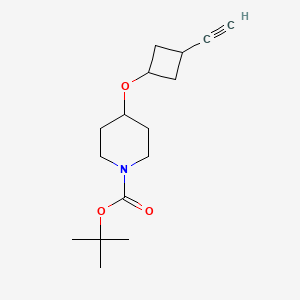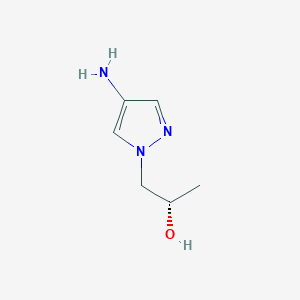
(S)-1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol is a chiral compound with a pyrazole ring and an amino group
Méthodes De Préparation
The synthesis of (S)-1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-1H-pyrazole and (S)-2-chloropropanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Analyse Des Réactions Chimiques
(S)-1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., DMF, THF).
Applications De Recherche Scientifique
(S)-1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and anti-inflammatory agents.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, to elucidate its mechanism of action.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic applications in cancer and inflammatory diseases.
Comparaison Avec Des Composés Similaires
(S)-1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Amino-1H-pyrazol-1-yl)ethanol and 1-(4-Amino-1H-pyrazol-1-yl)butanol share structural similarities but differ in their side chains.
Propriétés
Formule moléculaire |
C6H11N3O |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(2S)-1-(4-aminopyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H11N3O/c1-5(10)3-9-4-6(7)2-8-9/h2,4-5,10H,3,7H2,1H3/t5-/m0/s1 |
Clé InChI |
RSQSEMKMQIULTM-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](CN1C=C(C=N1)N)O |
SMILES canonique |
CC(CN1C=C(C=N1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


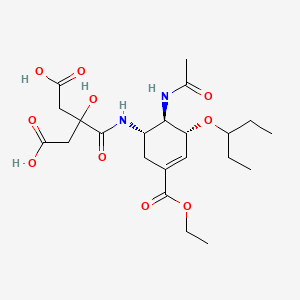
![4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol](/img/structure/B14889256.png)

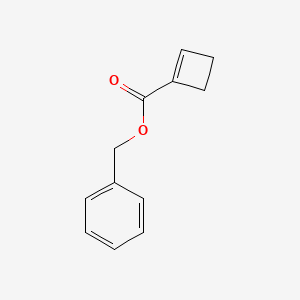
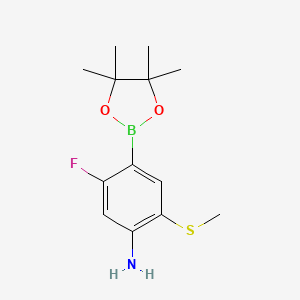
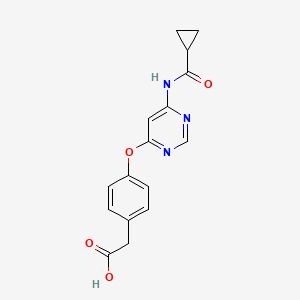

![2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol](/img/structure/B14889293.png)


